physicochemical properties and solubility of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
physicochemical properties and solubility of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
An In-depth Technical Guide: Physicochemical and Solubility Profiling of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Abstract
5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine belongs to the pyrazolopyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities. A thorough understanding of a molecule's physicochemical properties is fundamental to its journey from a promising hit to a viable drug candidate, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the key physicochemical properties of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, with a focus on solubility, ionization (pKa), and lipophilicity (LogP). We present not only the theoretical underpinnings of these properties but also provide robust, field-proven experimental protocols for their accurate determination, enabling researchers to generate reliable data for drug development programs.
Introduction to the Compound
The 1H-pyrazolo[3,4-b]pyridine core is a bicyclic aromatic heterocycle formed by the fusion of a pyrazole and a pyridine ring. This scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities. The specific compound, 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, features several key functional groups that dictate its chemical behavior:
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A Pyrazolo[3,4-b]pyridine Core: Provides a rigid scaffold with multiple hydrogen bond acceptors (nitrogen atoms).
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An Amine Group (-NH₂): Acts as a hydrogen bond donor and a weak base, making the molecule's properties pH-sensitive.
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A Chloro Group (-Cl): Increases lipophilicity and can participate in halogen bonding.
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Two Methyl Groups (-CH₃): Contribute to lipophilicity and may influence steric interactions.
The interplay of these groups determines the compound's solubility, its ability to cross biological membranes, and its potential for target engagement. Therefore, precise experimental characterization is not merely a data-gathering exercise but a critical step in predicting in vivo behavior.
Core Physicochemical Properties
Table 2.1: Summary of Physicochemical Properties for 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
| Property | Value / Predicted Value | Data Source |
| IUPAC Name | 5-chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine | --- |
| Molecular Formula | C₉H₉ClN₄ | Calculated |
| Molecular Weight | 212.65 g/mol | Calculated |
| Predicted XLogP3 | ~1.5 - 2.5 | Estimated based on related structures[1][2] |
| Predicted pKa | ~4-6 (for the most basic nitrogen) | Estimated based on amine and pyridine moieties |
| Melting Point (°C) | Experimental data not publicly available | --- |
| CAS Number | Data not publicly available | --- |
Note: Predicted values require experimental verification using the protocols outlined in this guide.
Aqueous Solubility Profile
Solubility is a critical determinant of a drug's bioavailability. For oral administration, a compound must first dissolve in the gastrointestinal fluids to be absorbed. The Biopharmaceutics Classification System (BCS) defines a drug as "highly soluble" if its highest marketed dose dissolves in 250 mL or less of aqueous media over a pH range of 1.2-6.8.[3]
Causality and Influencing Factors
The solubility of this compound is governed by a balance between its crystalline lattice energy (how tightly the molecules are packed in a solid state) and the energy of solvation (how well they interact with water).[4] Key factors include:
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pH-Dependence: The presence of the basic 3-amino group and ring nitrogens means that at lower pH values (e.g., in the stomach), the compound will become protonated. This charged (cationic) form is generally much more soluble in water than the neutral form.
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Lipophilicity: The chloro and dimethyl substitutions increase the molecule's nonpolar character, which tends to decrease aqueous solubility.
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Hydrogen Bonding: The amine group and ring nitrogens can act as hydrogen bond donors and acceptors, which promotes interaction with water.
Experimental Protocol: Equilibrium Solubility via Shake-Flask Method
The shake-flask method is the universally accepted gold standard for determining thermodynamic equilibrium solubility.[3][5] It measures the saturation concentration of a compound in a specific solvent at a constant temperature after equilibrium has been reached.
Methodology:
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Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains visible at the end) to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or simulated gastric fluid pH 1.2) in a sealed glass vial.
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Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[3][5] The system must be at equilibrium, which is confirmed by observing the continued presence of undissolved solid.
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Phase Separation: Once equilibrium is established, separate the undissolved solid. This is best achieved by centrifugation at high speed, followed by careful filtration of the supernatant through a low-binding, chemically inert syringe filter (e.g., 0.22 µm PTFE).[5] This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.
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Quantification: Accurately dilute a sample of the clear, saturated filtrate into a suitable mobile phase. Analyze its concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[5]
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Calculation: Determine the concentration by comparing the HPLC peak area to a calibration curve generated from standard solutions of the compound at known concentrations. Report the solubility in units such as mg/mL or µM.
Caption: Workflow for the Shake-Flask Solubility Method.
Ionization Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a basic compound like this one, the pKa refers to the equilibrium between the neutral base (B) and its protonated, conjugate acid (BH⁺). This parameter is crucial as it dictates the charge state of the molecule across the physiological pH range, profoundly impacting solubility, membrane permeability, and receptor binding.[6]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and direct method for pKa determination within the range of 2-12.[6][7] The principle involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally.
Methodology:
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System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[7]
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Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (often with a co-solvent like methanol or DMSO if aqueous solubility is low, though this can shift the pKa). Dilute to a known concentration, typically around 1 mM.[7]
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Titration:
-
Place the solution in a jacketed vessel to maintain a constant temperature.
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To determine the pKa of the conjugate acid, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to a low pH (~2.0).
-
Then, titrate this acidified solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point—the point where half of the compound has been neutralized.[8] This point corresponds to the inflection point in the sigmoidal curve.[9]
Caption: Conceptual workflow for pKa determination.
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its ADME properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. LogP refers specifically to the neutral form of the molecule, while LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized species.
Experimental Protocol: LogP Determination by RP-HPLC
While the shake-flask method is the traditional approach, it can be time-consuming and requires pure material.[10] A reversed-phase high-performance liquid chromatography (RP-HPLC) method provides a rapid and reliable alternative that is well-suited for drug discovery screening.[11][12] The underlying principle is that a compound's retention time on a nonpolar stationary phase (like C18) correlates with its lipophilicity.[13]
Methodology:
-
System Setup: Use a standard RP-HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.
-
Calibration Standards: Prepare a solution containing a series of reference compounds with well-established, literature-reported LogP values. The standards should span a range that is expected to include the test compound.[13]
-
Calibration Curve Generation:
-
Inject the mixture of reference standards into the HPLC system under isocratic conditions.
-
Record the retention time (t_R_) for each standard.
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time (void volume).
-
Plot the logarithm of the capacity factor (log k) versus the known LogP values of the standards. This will generate a linear calibration curve.[10]
-
-
Sample Analysis: Inject the test compound (5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine) using the exact same HPLC conditions.
-
LogP Calculation: Determine the retention time and calculate the log k for the test compound. Using the linear equation from the calibration curve, calculate the LogP of the test compound.[10]
Caption: Workflow for RP-HPLC-based LogP determination.
Conclusion
The systematic characterization of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine through the robust experimental protocols detailed in this guide is an indispensable step in its evaluation as a potential therapeutic agent. Determining its aqueous solubility, pKa, and LogP provides the foundational data required to build predictive models of its in vivo behavior, guide formulation strategies, and ultimately enhance the probability of success in the complex drug development pipeline. The application of these standardized methods ensures data integrity and facilitates informed decision-making for researchers and scientists in the pharmaceutical field.
References
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- Benchchem. (2025). General Experimental Protocol for Determining Solubility.
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PubChem. (n.d.). 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. Retrieved from [Link]
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PubChem. (n.d.). 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine. Retrieved from [Link]
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